kuwanon R
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Overview
Description
Kuwanon R: is a naturally occurring phenolic compound found in the root bark of the mulberry tree (Morus alba). It belongs to the class of flavonoid Diels-Alder adducts, which are known for their complex structures and significant biological activities. This compound has attracted attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kuwanon R is biosynthetically derived from the intermolecular [4+2]-cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes. The synthesis involves the use of various exogenous substrates and putative precursors in cell cultures of Morus alba. The reaction conditions typically include the presence of an ortho-phenol group in the chalcone dienophile, which is essential for the Diels-Alder cycloaddition reaction .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the root bark of Morus alba. The extraction process includes the use of solvents such as ethyl acetate to obtain a kuwanon-rich fraction. This fraction is then subjected to further purification processes to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Kuwanon R undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions involve the use of reagents like halogens and alkylating agents to introduce new functional groups into the this compound molecule.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced biological activities and improved pharmacological properties .
Scientific Research Applications
Kuwanon R has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying the Diels-Alder reaction and its applications in organic synthesis.
Biology: Research has shown that this compound exhibits significant anti-inflammatory and antioxidant properties, making it a potential candidate for treating various inflammatory and oxidative stress-related diseases.
Medicine: this compound has demonstrated anticancer effects by inhibiting the proliferation of cancer cells and inducing apoptosis. It is being investigated for its potential use in cancer therapy.
Mechanism of Action
Kuwanon R exerts its effects through various molecular targets and pathways. It inhibits the activity of enzymes such as angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. This compound also modulates the renin-angiotensin system (RAS), leading to reduced blood pressure and improved cardiovascular health. Additionally, this compound induces apoptosis in cancer cells by targeting the mitochondria and endoplasmic reticulum, disrupting their normal functions and triggering cell death .
Comparison with Similar Compounds
Kuwanon R is unique among flavonoid Diels-Alder adducts due to its specific structure and biological activities. Similar compounds include:
Kuwanon G: Exhibits similar anti-inflammatory and antioxidant properties but with different potency.
Kuwanon H: Known for its higher ACE inhibitory activity compared to this compound.
Kuwanon J: Shares structural similarities with this compound but has distinct biological activities
This compound stands out due to its unique combination of anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for various therapeutic applications.
Properties
Molecular Formula |
C40H38O9 |
---|---|
Molecular Weight |
662.7 g/mol |
IUPAC Name |
(E)-1-[3-[(1S,5S,6R)-6-[3,5-dihydroxy-4-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C40H38O9/c1-21(2)4-11-28-34(45)18-24(19-35(28)46)39(48)37-30(27-12-10-26(42)20-36(27)47)16-22(3)17-31(37)38-33(44)15-13-29(40(38)49)32(43)14-7-23-5-8-25(41)9-6-23/h4-10,12-15,17-20,30-31,37,41-42,44-47,49H,11,16H2,1-3H3/b14-7+/t30-,31+,37-/m1/s1 |
InChI Key |
PXFKYAIDSYKIJA-DLBCFTNOSA-N |
Isomeric SMILES |
CC1=C[C@@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=CC(=C(C(=C3)O)CC=C(C)C)O)C4=C(C=CC(=C4O)C(=O)/C=C/C5=CC=C(C=C5)O)O |
Canonical SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=CC(=C(C(=C3)O)CC=C(C)C)O)C4=C(C=CC(=C4O)C(=O)C=CC5=CC=C(C=C5)O)O |
Origin of Product |
United States |
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